![molecular formula C17H17Cl2NO3 B2483887 N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide CAS No. 338961-16-3](/img/structure/B2483887.png)
N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide
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Overview
Description
“(2,4-dichloro-5-isopropoxyphenyl)hydrazine” is a synthetic organic compound . It has a CAS Number of 40178-22-1 and a linear formula of C9H12Cl2N2O . It’s also known as diclofop-methyl and is a widely used herbicide known for its effectiveness in controlling annual and perennial grasses in crops such as wheat, barley, oats, and other small grains.
Molecular Structure Analysis
The molecular structure of “(2,4-dichloro-5-isopropoxyphenyl)hydrazine” is represented by the InChI Code: 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.11 . The predicted boiling point is 360.3±42.0 °C and the predicted density is 1.298±0.06 g/cm3 . The predicted pKa is 11.28±0.70 .Scientific Research Applications
- Oxadiazon , a derivative of N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide, is used as a herbicide. It effectively controls weeds, including goosegrass (Eleusine indica), in turf areas . Its mode of action disrupts weed growth by inhibiting cell membrane lipid synthesis.
Herbicide and Weed Control
Biomedical Research
Safety And Hazards
properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10(2)23-16-9-15(13(18)8-14(16)19)20-17(21)11-5-4-6-12(7-11)22-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGHNVFBLPDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide |
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